molecular formula C23H26N4O2 B2888968 6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320888-21-7

6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2888968
CAS RN: 2320888-21-7
M. Wt: 390.487
InChI Key: XMBJKNIWEALBDO-UHFFFAOYSA-N
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Description

The compound “6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one” is a complex organic molecule that contains several functional groups including a pyridazinone ring, an isoquinoline ring, and a piperidine ring . These functional groups are commonly found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, NMR, and LCMS spectroscopic studies . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyridazinone ring might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with specific receptors or enzymes in the body .

Future Directions

Future research on this compound might involve further exploration of its potential uses, such as in the development of new drugs or materials. This could involve conducting biological evaluations, studying its mechanism of action, and optimizing its synthesis process .

properties

IUPAC Name

6-tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-23(2,3)19-8-9-20(28)27(25-19)17-11-14-26(15-12-17)22(29)21-18-7-5-4-6-16(18)10-13-24-21/h4-10,13,17H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBJKNIWEALBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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